4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane: is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane typically involves the following steps:
Boronic Acid Formation: : The starting material is often a boronic acid, which undergoes esterification.
Esterification: : The boronic acid is treated with pinacol to form the boronic acid pinacol ester.
Coupling Reaction: : The pinacol ester is then coupled with the appropriate phenyl derivative under Suzuki-Miyaura cross-coupling conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: : Palladium catalysts, base (e.g., sodium carbonate), and solvents like toluene or water.
Oxidation: : Common oxidizing agents include hydrogen peroxide or chromium(VI) compounds.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: : Biaryl compounds.
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or alkanes.
Substitution: : Amides or ethers.
Scientific Research Applications
This compound is widely used in organic synthesis , particularly in the construction of complex molecules. It is also employed in biological research for the development of new pharmaceuticals and material science for creating advanced materials. Its role in medicinal chemistry includes the synthesis of drug candidates and probes for biological studies.
Mechanism of Action
The mechanism of action involves the formation of a boronic acid intermediate, which then undergoes transmetalation with a palladium catalyst. This intermediate then couples with an organic halide to form the final product. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as the formation of carbon-carbon bonds in cross-coupling reactions.
Comparison with Similar Compounds
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane: is unique due to its specific structural features, which enhance its reactivity and stability in cross-coupling reactions. Similar compounds include:
Boronic acids and their esters: : These are commonly used in Suzuki-Miyaura cross-coupling reactions.
Pinacol boronic esters: : These are similar in structure and also used in cross-coupling reactions.
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Properties
CAS No. |
2222997-45-5 |
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Molecular Formula |
C17H25BO3 |
Molecular Weight |
288.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h8-11,15H,5-7,12H2,1-4H3 |
InChI Key |
COOKAANVBSLXEY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCCO3 |
Purity |
95 |
Origin of Product |
United States |
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